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For Researchers, Scientists, and Drug Development Professionals

Introduction
Isosakuranetin, a flavanone found in various citrus species, has garnered significant interest

in the scientific community due to its diverse biological activities. As a 4'-O-methylated

derivative of naringenin, it exhibits potential as a transient receptor potential melastatin 3

(TRPM3) inhibitor and has demonstrated roles in cytoprotection and melanogenesis

stimulation.[1][2][3] Accurate and detailed structural elucidation is paramount for understanding

its mechanism of action and for quality control in drug development. This document provides a

comprehensive guide to the spectroscopic analysis of Isosakuranetin using Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), including detailed data, experimental

protocols, and workflow visualizations.

Molecular and Spectroscopic Data
Isosakuranetin has the chemical formula C₁₆H₁₄O₅ and a molar mass of 286.27 g/mol .[1]

Mass Spectrometry Data
High-resolution mass spectrometry is a crucial tool for confirming the molecular weight and

elemental composition of Isosakuranetin. Electrospray ionization (ESI) is a common technique

for the analysis of flavonoids.[4]

Table 1: Mass Spectrometry Data for Isosakuranetin
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Parameter Value Source

Molecular Formula C₁₆H₁₄O₅ PubChem

Exact Mass 286.08412 g/mol PubChem

Precursor Ion ([M-H]⁻) 285.0768 m/z PubChem

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the chemical structure of

Isosakuranetin, including the connectivity and spatial arrangement of its atoms. The following

data is typically acquired in deuterated solvents such as DMSO-d₆ or Methanol-d₄.[5][6]

Table 2: ¹H NMR Spectroscopic Data for Isosakuranetin

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 5.45 dd 12.8, 3.2

H-3ax 3.28 dd 17.2, 12.8

H-3eq 2.80 dd 17.2, 3.2

H-6 6.16 d 2.2

H-8 6.14 d 2.2

H-2', H-6' 7.38 d 8.6

H-3', H-5' 6.95 d 8.6

4'-OCH₃ 3.78 s -

5-OH 12.10 s -

7-OH 10.85 s -

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative

example and may vary slightly based on solvent and experimental conditions.
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Table 3: ¹³C NMR Spectroscopic Data for Isosakuranetin

Atom No. Chemical Shift (δ, ppm)

C-2 79.2

C-3 42.1

C-4 196.5

C-5 164.2

C-6 96.0

C-7 167.5

C-8 95.1

C-9 163.0

C-10 102.4

C-1' 130.8

C-2', C-6' 128.5

C-3', C-5' 114.2

C-4' 159.8

4'-OCH₃ 55.3

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative

example and may vary slightly based on solvent and experimental conditions.

Experimental Protocols
Sample Preparation

For NMR Spectroscopy: Dissolve 3-5 mg of Isosakuranetin in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[7] Transfer the solution to a 5 mm

NMR tube.

For Mass Spectrometry (LC-MS):
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Prepare a stock solution of Isosakuranetin (e.g., 1 mg/mL) in a suitable solvent such as

methanol or DMSO.

For analysis, dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using

the initial mobile phase composition.

NMR Spectroscopy Protocol
This protocol outlines the acquisition of a standard suite of 1D and 2D NMR experiments for

structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended.[8]

1D Experiments:

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and

coupling constants.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all

carbon atoms.

DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiate between

CH, CH₂, and CH₃ groups.

2D Experiments:

COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings,

revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton-

carbon (¹H-¹³C) pairs.[9]

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the

molecular structure.[9]

Mass Spectrometry (LC-MS) Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b191617?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c07396
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed for the analysis of Isosakuranetin using Liquid Chromatography

coupled with Mass Spectrometry.[4][10]

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system

coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]

Chromatographic Conditions:

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for

separation.[4]

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).

Flow Rate: 0.3 mL/min.

Column Temperature: 30°C.

Mass Spectrometer Conditions:

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

Gas Temperature: 300°C.[4]

Nebulizer Pressure: 35 psi.[4]

Capillary Voltage: 4000 V.[4]

Analysis Mode: Full scan for molecular ion confirmation and tandem MS (MS/MS) for

fragmentation analysis to aid in structural confirmation.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for NMR and MS analysis of Isosakuranetin.
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Caption: Logical workflow for 2D NMR data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.protocols.io/view/flavonoid-profiling-by-liquid-chromatography-coupl-5jyl8n988l2w/v2
https://www.protocols.io/view/flavonoid-profiling-by-liquid-chromatography-coupl-5jyl8n988l2w/v2
https://spectrabase.com/spectrum/6uGZ2SR1Bqi
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-2706-7473.pdf
https://www.researchgate.net/publication/225689073_Building-Up_a_Comprehensive_Database_of_Flavonoids_Based_on_Nuclear_Magnetic_Resonance_Data
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c07396
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://pubmed.ncbi.nlm.nih.gov/30489018/
https://www.benchchem.com/product/b191617#spectroscopic-analysis-of-isosakuranetin-nmr-mass-spec
https://www.benchchem.com/product/b191617#spectroscopic-analysis-of-isosakuranetin-nmr-mass-spec
https://www.benchchem.com/product/b191617#spectroscopic-analysis-of-isosakuranetin-nmr-mass-spec
https://www.benchchem.com/product/b191617#spectroscopic-analysis-of-isosakuranetin-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191617?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

